7-Hydroxy Granisetron-d3 is a deuterated derivative of Granisetron, a selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in the medical field for its potent antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy, radiation therapy, and surgical procedures. The presence of deuterium enhances its stability and allows for precise tracking in biological studies, making it a valuable tool in pharmacokinetic research.
7-Hydroxy Granisetron-d3 falls under the category of pharmaceutical compounds specifically designed to interact with serotonin receptors. It is classified as a serotonin 5-HT3 receptor antagonist, which plays a crucial role in managing nausea and vomiting. The compound's unique structure includes a hydroxyl group at the 7th position and deuterated methyl groups, which distinguish it from its non-deuterated counterpart, Granisetron.
The synthesis of 7-Hydroxy Granisetron-d3 typically involves several steps:
Industrial production methods mirror these laboratory approaches but are optimized for larger scale synthesis, ensuring high yield and purity through rigorous quality control measures.
The molecular formula of 7-Hydroxy Granisetron-d3 is , with a molecular weight of approximately . The IUPAC name is:
The structure features a hydroxyl group attached to the indazole ring and deuterated methyl groups that enhance its pharmacological profile compared to non-deuterated versions .
7-Hydroxy Granisetron-d3 can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend on specific reaction conditions such as temperature, pressure, and solvent choice.
The mechanism by which 7-Hydroxy Granisetron-d3 exerts its effects involves selective antagonism of the serotonin 5-HT3 receptors located in both the central nervous system (CNS) and peripheral gastrointestinal tract. By blocking these receptors, it prevents serotonin from activating the vomiting center in the brain, thereby reducing nausea and vomiting associated with various medical treatments .
The compound exhibits significant biological activity as a selective antagonist of serotonin receptors, which is critical for its application in clinical settings aimed at mitigating nausea and vomiting.
7-Hydroxy Granisetron-d3 has several scientific uses:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8